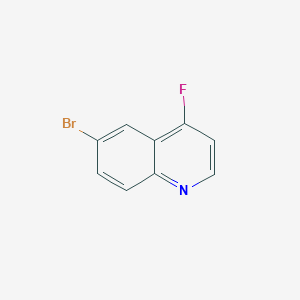

6-Bromo-4-fluoroquinoline

CAS No.: 1713240-89-1

Cat. No.: VC7534036

Molecular Formula: C9H5BrFN

Molecular Weight: 226.048

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713240-89-1 |

|---|---|

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.048 |

| IUPAC Name | 6-bromo-4-fluoroquinoline |

| Standard InChI | InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

| Standard InChI Key | MQVFPKGAAGLDDB-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=CC(=C2C=C1Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Bromo-4-fluoroquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine moiety. The substitution pattern at positions 4 and 6 introduces significant electronic modulation:

-

Fluorine at C4 exerts an electron-withdrawing inductive effect, enhancing electrophilic aromatic substitution reactivity.

-

Bromine at C6 provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

The planar structure is confirmed by its SMILES notation , while the InChIKey ensures unambiguous chemical identification.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.04 g/mol | |

| IUPAC Name | 6-bromo-4-fluoroquinoline | |

| CAS Number | 1713240-89-1 | |

| SMILES | C1=CC2=NC=CC(=C2C=C1Br)F |

Synthesis and Functionalization

Classical Synthetic Routes

The synthesis of 6-bromo-4-fluoroquinoline typically involves halogenation of quinoline precursors. One approach utilizes Skraup cyclization, where aniline derivatives undergo condensation with glycerol and sulfuric acid, followed by bromination and fluorination steps . For instance:

-

Fluorination: Direct electrophilic substitution using -pyridine complexes at C4.

-

Bromination: (N-bromosuccinimide) in selectively brominates the C6 position .

Modern Catalytic Methods

Recent advancements leverage iridium-catalyzed C–H borylation to install boronate esters at the C8 position of 6-fluoroquinolines . While this method primarily targets 6-fluoro derivatives, adapting the protocol for 6-bromo-4-fluoroquinoline could enable sequential functionalization:

This strategy facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, critical for drug discovery .

Physicochemical Properties

Spectral Data

Thermal Stability

While explicit melting point data for 6-bromo-4-fluoroquinoline remains unreported, analogues like 4-bromo-6-fluoroquinoline exhibit melting points of , suggesting comparable thermal behavior.

Applications in Pharmaceutical and Materials Science

Medicinal Chemistry

6-Bromo-4-fluoroquinoline serves as a precursor to linrodostat analogs, inhibitors of indoleamine 2,3-dioxygenase (IDO1) used in cancer immunotherapy . The bromine substituent enables Pd-catalyzed couplings to introduce tertiary amines or heterocycles, enhancing target affinity.

Optoelectronic Materials

In OLEDs, fluorinated quinolines improve electron transport properties. Functionalization via bromine allows grafting onto polymeric backbones, tuning emission wavelengths .

Table 2: Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume